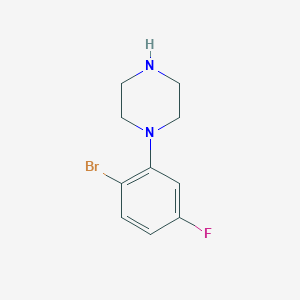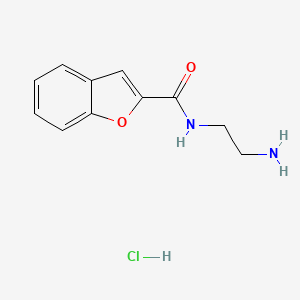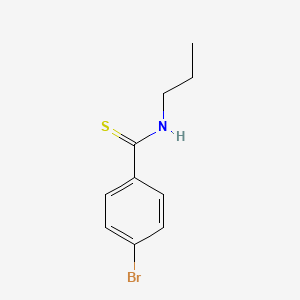
2-Methoxy-3-vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-vinylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO It is a derivative of quinoline, featuring a methoxy group at the second position and a vinyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-vinylquinoline can be achieved through various methods. One notable method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation . This method is rapid and efficient, producing high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of quinoline synthesis can be applied. These include classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .
化学反応の分析
Types of Reactions: 2-Methoxy-3-vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-methoxy-3-formylquinoline or 2-methoxy-3-carboxyquinoline.
Reduction: Formation of 2-methoxy-3-ethylquinoline.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
科学的研究の応用
2-Methoxy-3-vinylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: This compound has shown potential as an anti-diabetic agent through in silico studies.
作用機序
The mechanism of action of 2-Methoxy-3-vinylquinoline varies depending on its application:
類似化合物との比較
2-Methylquinoline: Lacks the methoxy and vinyl groups, making it less versatile in chemical reactions.
2-Methoxyquinoline: Lacks the vinyl group, which reduces its potential for further functionalization.
3-Vinylquinoline: Lacks the methoxy group, which affects its electronic properties and reactivity.
Uniqueness: 2-Methoxy-3-vinylquinoline is unique due to the presence of both methoxy and vinyl groups, which enhance its reactivity and potential for functionalization. This dual functionality makes it a valuable compound in synthetic organic chemistry and medicinal research.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
3-ethenyl-2-methoxyquinoline |
InChI |
InChI=1S/C12H11NO/c1-3-9-8-10-6-4-5-7-11(10)13-12(9)14-2/h3-8H,1H2,2H3 |
InChIキー |
MRVHNGUFRJQLDC-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2C=C1C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


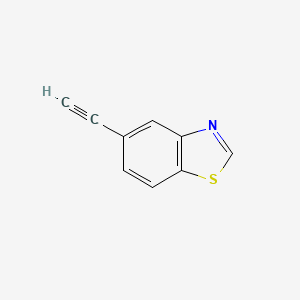

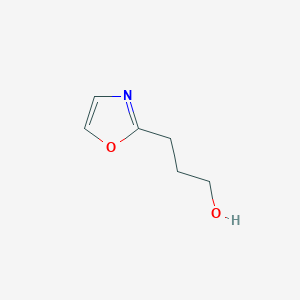

![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
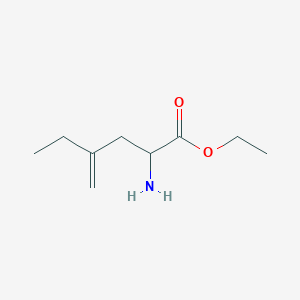




![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
